Isopropamide bromide

Description

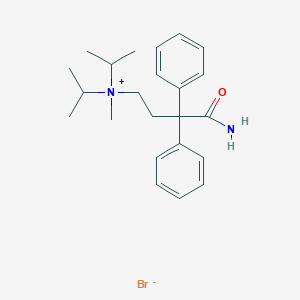

Structure

2D Structure

Properties

CAS No. |

16564-41-3 |

|---|---|

Molecular Formula |

C23H33BrN2O |

Molecular Weight |

433.4 g/mol |

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;bromide |

InChI |

InChI=1S/C23H32N2O.BrH/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H |

InChI Key |

UHDXPMNTVNTHJT-UHFFFAOYSA-N |

SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[Br-] |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[Br-] |

Other CAS No. |

16564-41-3 |

Synonyms |

Isopropamide bromide |

Origin of Product |

United States |

Modification of the Cationic Head Quaternary Ammonium Group :the Trimethylammonium Group is Often Considered Optimal for Muscarinic Activity.jove.comin Isopropamide Bromide, the Nitrogen Carries Two Isopropyl Groups and One Methyl Group.

Varying Alkyl Substituents: Replacing the isopropyl or methyl groups with other alkyl groups (e.g., ethyl, propyl, cyclopentyl) would probe the size and steric tolerance of the receptor's binding pocket. Increasing the bulk of these groups generally leads to a decrease in activity.

Replacing Nitrogen: Substitution of the nitrogen atom with other elements like sulfur (sulfonium) or phosphorus (phosphonium) typically reduces anticholinergic activity.

Modification of the Linker Chain:isopropamide Has a Three Carbon Propyl Chain Linking the Nitrogen to the Diphenylacetamide Group.

Chain Length: The "five-atom rule" suggests that for many muscarinic agents, a chain of five atoms between the nitrogen and the terminal atom of the ester group provides optimal activity. Altering the chain length in isopropamide (B1672277) analogues (e.g., to ethyl or butyl) would test this principle and its effect on binding affinity.

Chain Rigidity: Introducing conformational rigidity into the chain, for example by incorporating it into a ring system, could lead to more potent or selective compounds by locking the molecule into a more favorable binding conformation.

Modification of the Acyl Unit:the Bulky 2,2 Diphenylacetamide Group is Critical for Antagonist Activity, Providing Hydrophobic Interactions with the Receptor.vnu.edu.vn

Mechanism of Cholinergic Receptor Antagonism by Isopropamide Bromide

This compound is a quaternary ammonium (B1175870) antimuscarinic agent. ncats.io Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. patsnap.compatsnap.com By blocking these receptors, isopropamide inhibits the effects of the parasympathetic nervous system. drugbank.com This action leads to a reduction in smooth muscle contractions and glandular secretions. patsnap.com For instance, it decreases the involuntary movements of smooth muscles in the gastrointestinal tract, which helps in managing conditions characterized by hypermotility and hyperacidity. drugbank.comgoogle.com

The binding of isopropamide to muscarinic receptors prevents the interaction of acetylcholine with these receptors, thereby inhibiting vagally-mediated reflexes. rxlist.comboehringer-ingelheim.com This blockade prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that is typically generated upon acetylcholine binding to muscarinic receptors on bronchial smooth muscle. rxlist.comderangedphysiology.com The inhibition of cGMP production leads to smooth muscle relaxation. patsnap.com

This compound acts as a non-selective antagonist at muscarinic acetylcholine receptors. derangedphysiology.com While its therapeutic effects are often associated with its action on M3 receptors located on smooth muscle and glands, it also exhibits affinity for other muscarinic receptor subtypes, including M1 and M2. drugbank.comnih.govhowmed.net The non-selective nature of isopropamide is similar to other anticholinergic agents like ipratropium (B1672105) bromide, which also binds with high affinity to M1, M2, and M3 receptor subtypes without significant selectivity. nih.gov

| Compound | Receptor Subtype | Affinity (Ki) | Source Tissue/Cell Line |

|---|---|---|---|

| Glycopyrrolate (B1671915) | M1, M2, M3 | 0.5–3.6 nM | Human airway smooth muscle |

| Ipratropium Bromide | M1, M2, M3 | High Affinity (specific Ki not provided) | Rat cerebral cortex, heart, and salivary glands |

| This compound | Muscarinic Receptors (non-selective) | Data not available | Not applicable |

The provided search results indicate several potential interactions at the receptor level, primarily through additive effects with other drugs that act on similar or different receptor systems. For instance, co-administration with other anticholinergic agents can lead to an additive effect. rxlist.com Additionally, interactions with β-adrenergic agents can increase the risk of adverse cardiovascular effects. rxlist.com There is also a potential for interaction with drugs that have an effect on dopamine (B1211576) receptors, such as bromocriptine, which can lead to an increased risk of tachycardia. drugbank.com

It is important to note that while the primary mechanism of isopropamide is well-established as muscarinic receptor antagonism, a comprehensive screening against a wide panel of other receptor systems is not detailed in the provided search results. Therefore, the full extent of its interactions with other receptor systems remains an area for further investigation.

Quantitative Analysis of this compound-Receptor Binding Kinetics

Specific association (k_on) and dissociation (k_off) rate constants for this compound are not explicitly provided in the search results. These parameters are typically determined through radioligand binding assays or other advanced biophysical techniques. The rate at which a drug associates with its receptor (k_on) and dissociates from it (k_off) determines its residence time at the receptor, which in turn influences its duration of action.

For comparison, studies on other muscarinic antagonists like glycopyrrolate have shown that it dissociates slowly from human airway smooth muscle muscarinic receptors. nih.gov This slow dissociation is suggested to be the underlying mechanism for its long duration of action. nih.gov While direct data for isopropamide is lacking, its long-acting nature suggests that it may also have a relatively slow dissociation rate from muscarinic receptors. drugbank.com

Kinetic modeling is used to mathematically describe the interaction between a ligand (like this compound) and its receptor over time. These models can help predict the concentration of the drug-receptor complex and the resulting biological response. The development of such models requires empirical data on association and dissociation rates.

While a specific kinetic model for this compound's interaction with muscarinic receptors is not presented in the search results, the principles of such modeling are well-established. These models often consider factors such as the concentrations of the drug and receptor, the rate constants for binding and unbinding, and the potential for receptor desensitization or internalization. The long-acting effects of isopropamide suggest that a kinetic model would likely incorporate a slow dissociation constant (k_off), leading to a prolonged receptor occupancy. drugbank.com

Intracellular Signaling Cascades Modulated by this compound

As a muscarinic receptor antagonist, this compound indirectly modulates intracellular signaling cascades by blocking the actions of acetylcholine. patsnap.compatsnap.com Muscarinic receptors are G protein-coupled receptors (GPCRs), and their activation by acetylcholine initiates a variety of intracellular signaling pathways. molsoft.com By preventing this activation, isopropamide inhibits these downstream effects.

Muscarinic receptor subtypes are coupled to different G proteins. M1, M3, and M5 receptors are primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC). service.gov.uk PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). howmed.netmolsoft.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). molsoft.comgenome.jp Isopropamide, by blocking these receptors, prevents this cascade, leading to a decrease in intracellular calcium levels and PKC activity.

Influence on Cyclic Guanosine Monophosphate (cGMP) Pathway

The activation of muscarinic receptors by acetylcholine can lead to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, a key second messenger molecule involved in smooth muscle relaxation and other cellular functions. jaypeedigital.com This process is often mediated by the nitric oxide (NO) signaling pathway, where acetylcholine stimulates endothelial cells to produce NO, which then activates soluble guanylate cyclase in adjacent smooth muscle cells to synthesize cGMP. jaypeedigital.com

As a muscarinic antagonist, this compound is anticipated to counteract the acetylcholine-induced increase in cGMP. By blocking the initial binding of acetylcholine to muscarinic receptors on endothelial or smooth muscle cells, isopropamide would indirectly inhibit the downstream activation of the NO/cGMP pathway. This leads to a reduction in cGMP levels, contributing to the contraction of smooth muscle and a decrease in glandular secretions.

While direct studies on this compound's effect on cGMP are limited, the mechanism of a similar quaternary ammonium anticholinergic, ipratropium bromide, supports this hypothesis. Ipratropium bromide has been shown to promote the degradation of cGMP, resulting in a decreased intracellular concentration of this second messenger. iiab.me This action is a crucial component of its bronchodilatory effect and is a direct consequence of its muscarinic receptor blockade. iiab.meconsensus.app Given the structural and functional similarities, a comparable influence on the cGMP pathway is expected for this compound.

The table below summarizes the expected effects of this compound on the cGMP pathway, based on its mechanism of action as a muscarinic antagonist.

| Component | Effect of Acetylcholine (Agonist) | Expected Effect of this compound (Antagonist) |

| Muscarinic Receptor | Activation | Blockade |

| Nitric Oxide (NO) Production | Increase | Decrease |

| Soluble Guanylate Cyclase | Activation | Inhibition |

| cGMP Levels | Increase | Decrease |

| Physiological Response | Smooth muscle relaxation, increased secretions | Smooth muscle contraction, decreased secretions |

Investigation of Other Second Messenger Systems

Beyond the cGMP pathway, the antagonism of muscarinic receptors by this compound has significant implications for other major second messenger systems, primarily the phosphoinositide and adenylyl cyclase pathways. The specific effect of this compound depends on the muscarinic receptor subtype predominantly expressed in a given tissue. mdpi.comnih.gov

Phosphoinositide Pathway (M1, M3, and M5 Receptors):

The M1, M3, and M5 muscarinic receptor subtypes are coupled to the Gq/11 family of G-proteins. mdpi.com Activation of these receptors by acetylcholine stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). acnp.org IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). acnp.org DAG, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to a physiological response such as smooth muscle contraction or glandular secretion. nih.gov

By blocking M1, M3, and M5 receptors, this compound inhibits the activation of PLC. This prevents the generation of IP3 and DAG, thereby blocking the downstream release of intracellular calcium and the activation of PKC. The net effect is a reduction in the excitatory responses mediated by these receptor subtypes.

Adenylyl Cyclase Pathway (M2 and M4 Receptors):

The M2 and M4 muscarinic receptor subtypes are coupled to the Gi/o family of G-proteins. mdpi.com When activated by acetylcholine, the α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase. acnp.org This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that activates protein kinase A (PKA). nih.govacnp.org PKA then phosphorylates target proteins to modulate cellular function, such as regulating ion channel activity in the heart. mdpi.com

This compound's antagonism of M2 and M4 receptors would prevent the acetylcholine-induced inhibition of adenylyl cyclase. Consequently, cAMP levels would not be suppressed, leading to a state that functionally opposes the effects of parasympathetic stimulation in tissues where M2 and M4 receptors are prevalent.

The following table details the interaction of this compound with these second messenger systems based on the muscarinic receptor subtype.

| Receptor Subtype | G-Protein Coupling | Second Messenger Pathway | Effect of Acetylcholine (Agonist) | Expected Effect of this compound (Antagonist) |

| M1, M3, M5 | Gq/11 | Phospholipase C → IP3 & DAG → ↑ Ca2+ | Stimulation | Inhibition |

| M2, M4 | Gi/o | Adenylyl Cyclase → ↓ cAMP | Inhibition | Prevention of Inhibition |

Structure Activity Relationships Sar and Molecular Design of Isopropamide Bromide Analogues

Influence of the Quaternary Ammonium (B1175870) Moiety of Isopropamide (B1672277) Bromide on Receptor Recognition and Selectivity

The quaternary ammonium group is a cornerstone of isopropamide's molecular structure and is fundamental to its activity as a potent anticholinergic agent. jove.comdrugbank.com This permanently charged, positively ionized moiety plays a crucial role in how the drug binds to its target receptors and its selectivity profile.

The primary target for isopropamide is the muscarinic acetylcholine (B1216132) receptor. nih.gov The quaternary ammonium group is essential for high-affinity binding, as it interacts with an anionic site within the receptor. jove.comoup.com This strong ionic bond anchors the ligand in the binding pocket, contributing to its effective antagonism of acetylcholine. For anticholinergic agents in general, substitutions like methyl, ethyl, propyl, or isopropyl on the quaternary nitrogen are associated with good activity. slideshare.net

A key aspect of the quaternary ammonium group is its influence on selectivity. Because the group is fully ionized at physiological pH, it has low lipid solubility. clinicalpub.com This chemical property significantly limits its ability to cross the blood-brain barrier. nih.govoup.comresearchgate.net Consequently, quaternary ammonium anticholinergics like isopropamide exert their effects predominantly on peripheral muscarinic receptors, with minimal central nervous system (CNS) side effects compared to their tertiary amine counterparts. nih.govslideshare.net While they primarily block muscarinic receptors, some quaternary ammonium analogues may exhibit a degree of nicotinic blocking activity at higher doses. nih.gov

Furthermore, the quaternary structure can contribute to selectivity among muscarinic receptor subtypes. For instance, studies on other bifunctional compounds containing a quaternary ammonium salt structure have shown high selectivity for M3 and M1 receptors over the M2 subtype. googleapis.com This selectivity is therapeutically important, as it allows for targeted effects on specific tissues (like smooth muscle in the gastrointestinal tract via M3 receptors) while minimizing off-target effects (such as those on cardiac M2 receptors).

Impact of Diphenylbutyl and Isopropyl Group Substitutions on Pharmacological Activity of Isopropamide Bromide Analogues

The pharmacological activity of isopropamide is not solely dependent on its charged head but is also significantly modulated by its other structural components, namely the diphenylbutyl and isopropyl groups. Isopropamide belongs to the diphenylmethane (B89790) class of compounds. drugbank.com

The general SAR for muscarinic antagonists indicates that large, bulky aromatic or alicyclic groups attached to the core structure are critical for high antagonistic potency. jove.com In isopropamide, the two phenyl rings of the diphenylbutyl group serve this function. These bulky groups are thought to enhance binding affinity through van der Waals forces and hydrophobic interactions with the receptor surface. jove.com It is theorized that these large substitutions bind to regions outside the primary acetylcholine binding site, creating a more extensive interaction surface that effectively blocks the receptor and prevents its activation by agonists. jove.com

The nature of the side chains is critical for pharmacological activity. While no specific studies on isopropamide analogues were found, research on other drug classes illustrates this principle. For example, in the sulfonylurea class of drugs, changing a side chain from a propyl group (chlorpropamide) to an isopropyl group (chlorisopropamide) completely abolished a specific inhibitory activity. nih.gov This highlights how seemingly minor changes in alkyl substituents can lead to major differences in biological effect, a principle that applies to the design of isopropamide analogues.

The two isopropyl groups attached to the quaternary nitrogen also contribute to the molecule's activity profile. As noted, small alkyl substitutions on the nitrogen are favorable for activity in anticholinergic agents. slideshare.net The specific size and conformation of these isopropyl groups help to correctly orient the molecule within the binding site and can influence both potency and receptor subtype selectivity.

Conformational Dynamics and Ligand-Receptor Fit in this compound Binding

The three-dimensional shape and flexibility of isopropamide are crucial for its proper fit within the muscarinic receptor. The binding of a ligand to its receptor is a dynamic process involving conformational changes in both the drug and the receptor protein.

A detailed conformational analysis of numerous potent anticholinergic drugs, including isopropamide iodide, identified a consistent, ideal conformation for maximum activity. pnas.org This study quantitatively described the preferred spatial arrangement of the key functional groups. A key finding was the consistent distance maintained between the cationic nitrogen atom and the center of the aromatic rings. pnas.org This precise geometry ensures that the molecule can simultaneously engage the anionic binding site (via the quaternary ammonium group) and the surrounding hydrophobic regions (via the diphenyl groups). The crystal and molecular structure of isopropamide iodide has also been determined, providing concrete data on its solid-state conformation. rsc.org

| Parameter | Torsion Angle (degrees) | Description |

| τ1 | 170° to 190° or 280° to 300° | Defines the rotation around the C-C bond adjacent to the ester or amide group. |

| τ2 | 60° to 90° or 270° to 300° | Defines the rotation around the bond connecting the ethylene (B1197577) bridge to the nitrogen atom. |

| N1-Ring A Distance | ~583 pm | The mean distance between the quaternary nitrogen and the center of one of the phenyl rings. |

Table 1: Key Conformational Parameters for Potent Anticholinergic Activity, including Isopropamide. Data sourced from a quantitative analysis of anticholinergic conformations. pnas.org

Modern computational studies, such as molecular dynamics simulations on other muscarinic antagonists like tiotropium, have revealed that the binding process is highly dynamic. nih.govresearchgate.net These simulations suggest that a ligand may first bind transiently to a secondary, allosteric site located in the extracellular vestibule of the receptor. nih.govresearchgate.netcambridge.org From this initial shallow binding site, the ligand then proceeds to find its way into the more deeply buried primary (orthosteric) binding pocket. researchgate.net This multi-step binding pathway is an important aspect of the ligand-receptor fit. The activation of the receptor itself involves significant conformational changes, such as the outward movement of transmembrane helices to accommodate G-protein coupling, a process that is blocked by antagonists like isopropamide. pnas.org

Computational Chemistry and Molecular Docking Studies of this compound Interactions

While specific molecular docking studies for this compound are not widely published, the principles and methodologies are well-established from research on other muscarinic antagonists. researchgate.netrjonco.commdpi.com Computational chemistry and molecular docking are powerful tools used to predict and analyze how a ligand like isopropamide fits into the three-dimensional structure of its receptor target and to estimate the strength of the interaction. cambridge.orgresearchgate.net

In a typical molecular docking simulation, the 3D structure of isopropamide would be placed into the known crystal structure of a muscarinic receptor (e.g., the M3 receptor). The software then calculates the most favorable binding poses and estimates the binding energy, with lower energy values indicating a more stable and potent interaction. pnas.org

Based on studies with structurally similar antagonists, the following interactions for isopropamide can be hypothesized:

Ionic Bonding: The positively charged quaternary nitrogen would form a strong ionic bond with the negatively charged aspartate residue (Asp147 in the M3 receptor) located deep within the orthosteric binding pocket. This is the primary anchoring interaction for most muscarinic antagonists.

Hydrogen Bonding: The amide group of isopropamide could act as a hydrogen bond donor or acceptor with polar amino acid residues in the binding site, further stabilizing the complex.

Hydrophobic and Aromatic Interactions: The two phenyl rings are expected to form significant hydrophobic and π-π stacking interactions with a "lid" of aromatic amino acid residues (like tyrosine and tryptophan) that line the upper part of the binding pocket. nih.gov These interactions are crucial for high affinity and are a common feature for potent antagonists.

Computational models can also help rationalize receptor subtype selectivity. By comparing the amino acid sequences and structures of different muscarinic subtypes (M1, M2, M3, etc.), docking studies can identify subtle differences in the binding pockets that could be exploited to design analogues of isopropamide with enhanced selectivity, thereby improving the therapeutic profile and reducing side effects. acs.org

Preclinical Pharmacological Investigations of Isopropamide Bromide

In Vitro Pharmacological Characterization of Isopropamide (B1672277) Bromide

The in vitro characterization of isopropamide bromide has centered on its interaction with muscarinic receptors and its subsequent functional effects on isolated tissues. These studies confirm its classification as a muscarinic receptor antagonist. nih.govpatsnap.com

Isopropamide exerts its effects by selectively binding to muscarinic acetylcholine (B1216132) receptors, thereby acting as a competitive antagonist to the neurotransmitter acetylcholine. nih.govpatsnap.comjaypeedigital.com While specific binding affinity values (Kᵢ) from preclinical competition studies are not widely detailed in available literature, the compound is known to target muscarinic receptors. patsnap.com DrugBank identifies its primary targets as the M3 and M4 muscarinic acetylcholine receptors. drugbank.com

The principle of its action is consistent with other anticholinergic agents, where the drug competes with acetylcholine for binding sites on effector cells, thereby preventing the cellular response typically initiated by parasympathetic nerve stimulation. nih.gov As a quaternary ammonium (B1175870) antimuscarinic, its peripheral effects are similar to those of atropine. ncats.io

Table 1: Receptor Binding Profile of this compound

| Target Receptor | Action | Organism |

|---|---|---|

| Muscarinic acetylcholine receptor M3 | Antagonist | Humans |

| Muscarinic acetylcholine receptor M4 | Antagonist | Humans |

Data sourced from DrugBank. drugbank.com

Functional assays in isolated preclinical tissues have demonstrated the physiological consequences of isopropamide's receptor antagonism. These studies confirm its utility in conditions marked by hypermotility and hypersecretion. nih.govwikipedia.org

Gastrointestinal Smooth Muscle Relaxation: Isopropamide has been shown to be a remarkably effective antispasmodic, controlling gastrointestinal spasm and hypermotility. bmj.com It produces a relaxing effect on smooth muscles in the gastrointestinal tract by inhibiting acetylcholine-induced muscle contractions. patsnap.com Its mechanism involves not only action at neuroreceptor sites but also a direct effect on the smooth muscle tissue itself. bmj.com This helps alleviate spasms and cramping associated with various gastrointestinal disorders. patsnap.com

Glandular Secretion Inhibition: As an anticholinergic agent, isopropamide effectively reduces secretions from various glands. patsnap.com Preclinical evidence suggests it inhibits salivary, bronchial, and gastric gland secretions. patsnap.com This antisecretory effect is a hallmark of muscarinic antagonists and contributes to its therapeutic application in conditions like peptic ulcer and hyperchlorhydria. nih.govpatsnap.com Similar quaternary ammonium anticholinergics, such as ipratropium (B1672105) bromide, have been shown in preclinical studies to significantly inhibit methacholine-induced nasal hypersecretion, demonstrating the functional effect of this drug class on glandular output. nih.govnih.gov

Table 2: Functional Effects of this compound in Preclinical Assays

| Tissue/System | Observed Effect | Mechanism |

|---|---|---|

| Gastrointestinal Smooth Muscle | Relaxation, reduction of spasm and hypermotility. bmj.comdrugbank.com | Antagonism of M3 muscarinic receptors; direct action on muscle tissue. patsnap.combmj.com |

Preclinical Pharmacokinetic and Metabolic Fate of this compound

Detailed and specific preclinical data on the pharmacokinetics (PK) and metabolism of this compound are not extensively available in the public domain. drugbank.com However, its chemical nature as a quaternary ammonium compound allows for general predictions based on the known behavior of similar drugs. service.gov.uknih.gov

Information regarding the absorption, distribution, and elimination of this compound is limited. drugbank.com

Absorption and Distribution: As a quaternary ammonium compound, isopropamide possesses a permanent positive charge, which significantly limits its ability to cross lipid membranes. nih.gov Consequently, its oral absorption from the gastrointestinal tract is expected to be poor. This structural characteristic also prevents it from readily crossing the blood-brain barrier, thereby minimizing central nervous system effects. service.gov.uknih.gov For the related compound ipratropium, systemic absorption is minimal. nih.gov

Elimination: The route of elimination has not been specifically documented for isopropamide. For other poorly absorbed quaternary anticholinergics like ipratropium, the small fraction of the drug that is absorbed is partly excreted unchanged in the urine, while the majority of an oral dose is eliminated unchanged in the feces. drugbank.com

Table 3: Expected Pharmacokinetic Properties of this compound Based on Chemical Class

| Parameter | Expected Profile | Rationale |

|---|---|---|

| Oral Bioavailability | Low | Poor lipid solubility due to quaternary ammonium structure. nih.gov |

| CNS Penetration | Negligible | Inability to cross the blood-brain barrier. service.gov.uknih.gov |

Specific metabolites of this compound in preclinical systems have not been characterized in the available literature. drugbank.com For context, the metabolism of other anticholinergic drugs has been studied. For instance, the primary metabolic pathways for umeclidinium (B1249183) involve oxidation (hydroxylation, O-dealkylation) followed by conjugation. drugbank.com Similarly, major metabolic pathways for glycopyrrolate (B1671915) include hydroxylation and oxidation. service.gov.uk These findings suggest potential, but unconfirmed, metabolic routes for isopropamide.

The specific enzyme systems responsible for the metabolism of this compound are not documented. drugbank.com Studies on other modern anticholinergics have identified the involvement of Cytochrome P450 (CYP) enzymes. For example, umeclidinium is primarily metabolized by CYP2D6, drugbank.com and multiple CYP isoenzymes appear to contribute to the biotransformation of glycopyrrolate. service.gov.uk It is plausible that CYP enzymes could play a role in the metabolism of the small fraction of isopropamide that is systemically absorbed, though this remains unconfirmed.

Advanced Analytical Methodologies for Isopropamide Bromide Research

Spectrophotometric Approaches for Quantitative Analysis of Isopropamide (B1672277) Bromide

Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantification of isopropamide, typically as isopropamide iodide, in bulk and pharmaceutical dosage forms. biomedres.usresearchgate.net These methods are often based on either the intrinsic ultraviolet (UV) absorbance of the molecule or the formation of a colored complex that can be measured in the visible region.

Several derivative spectrophotometric methods have been developed, particularly for the simultaneous determination of isopropamide in combination with other drugs like trifluoperazine (B1681574). nih.govnih.gov First-derivative (D¹) spectrophotometry allows for the determination of isopropamide iodide at wavelengths around 226.4 nm to 230.2 nm, effectively eliminating interference from co-formulated drugs or degradation products. nih.govnih.gov Second-derivative (D²) and derivative ratio techniques have also been successfully applied, enhancing the resolution of overlapping spectra and allowing for accurate quantification. nih.gov For instance, in one method, the second derivative of the ratio spectra at 228 nm was selected for the determination of isopropamide iodide. nih.gov

Another common spectrophotometric strategy involves ion-pair extraction. biomedres.usresearchgate.net In this approach, the positively charged quaternary ammonium (B1175870) group of isopropamide forms an ion-pair complex with a negatively charged dye. This complex is then extracted into an organic solvent, and its absorbance is measured. A notable example involves the reaction of isopropamide iodide with bromophenol blue (BPB) at an alkaline pH of 10. biomedres.usresearchgate.net The resulting colored ion-pair is extracted into chloroform (B151607) and quantified by measuring its absorbance at 600 nm. biomedres.usresearchgate.netrdd.edu.iq This method has demonstrated good linearity over a concentration range of 2.0-20.0 μg/mL. biomedres.usresearchgate.net Similarly, a method using thymol (B1683141) blue at a pH of 4 forms a complex with an absorption maximum at 404 nm.

| Method Type | Reagent/Principle | Solvent | Detection Wavelength (λmax) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| First Derivative (D¹) | Zero crossing | Not Specified | 226.4 nm | Not Specified | nih.gov |

| Second Derivative (D²) | Zero crossing | Not Specified | 230.2 nm | Not Specified | nih.gov |

| Ion-Pair Complexation | Bromophenol Blue (BPB) | Chloroform | 600 nm | 2.0 - 20.0 | biomedres.usresearchgate.net |

| Ion-Pair Complexation | Thymol Blue (TB) | Not Specified | 404 nm | 1 - 40 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Isopropamide Bromide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isopropamide, offering superior separation and quantification capabilities compared to spectrophotometry. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used, allowing for the simultaneous estimation of isopropamide and other active ingredients, such as trifluoperazine or haloperidol, in combined dosage forms. researchgate.netresearchgate.netijpsr.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines and are recognized for their specificity, precision, and accuracy. ijpsr.com

A typical RP-HPLC method for isopropamide utilizes a C18 column as the stationary phase. researchgate.netresearchgate.netijpsr.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). researchgate.netijpsr.com For example, one validated method uses a mobile phase of methanol (B129727), acetonitrile, and water (40:30:30 v/v) with a Waters C18 column, detecting the analyte at 240 nm. ijpsr.com Another method employs a phosphate buffer (pH 4.0) and methanol mixture (40:60 v/v) with detection at 254 nm. researchgate.net The retention time for isopropamide in these methods typically falls within a 3 to 4-minute range, allowing for rapid analysis. researchgate.netresearchgate.net

While specific Ultra-Performance Liquid Chromatography (UPLC) methods for this compound are not extensively detailed in the available literature, UPLC represents a significant advancement over conventional HPLC. mdpi.comnih.gov UPLC systems use columns with smaller particle sizes (typically less than 2 µm), which allows for faster analysis times, greater resolution, and increased sensitivity, all while reducing solvent consumption. mdpi.com Given these advantages, the principles of existing HPLC methods for isopropamide could be transferred and optimized for a UPLC system to achieve higher throughput and improved performance, particularly for the analysis of low-concentration samples or complex biological matrices. mdpi.comnih.gov

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (λmax) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Agilent Zorbax, C18 (250 × 4.6 mm, 5µm) | Buffer: Acetonitrile (80:20 v/v) | 0.8 | 227 nm | 3.62 | researchgate.net |

| Waters C18 (250 x 4.6 mm, 5µm) | Methanol: Acetonitrile: Water (40:30:30 v/v) | 0.9 | 240 nm | Not Specified | ijpsr.com |

| C18 (150 mm × 4.6 mm, 5µm) | Methanol: 50mM Phosphate Buffer pH 4.0 (60:40 v/v) | 1.5 | 254 nm | 2.40 | researchgate.net |

| Not Specified | 0.05 M Phosphate Buffer (0.1% triethylamine) pH 3.5: Acetonitrile (50:50 v/v) | 1.5 | 210 nm | 3.73 |

Mass Spectrometry (MS) and Hyphenated Techniques for Structural Elucidation and Quantification of this compound

For highly sensitive and selective detection, particularly in complex biological matrices, mass spectrometry (MS) coupled with liquid chromatography (LC) is the preferred technique. escholarship.org LC-MS/MS (tandem mass spectrometry) combines the separation power of LC with the mass-analyzing capabilities of MS, providing excellent specificity and allowing for quantification at very low levels (e.g., ng/mL or pg/mg). escholarship.orgresearchgate.net

LC-MS/MS methods have been successfully developed for the detection of isopropamide iodide in preclinical samples such as equine urine and human hair. escholarship.orgresearchgate.net These methods typically involve an initial sample preparation step, such as solid-phase extraction (SPE), to isolate the analyte and remove interfering matrix components. escholarship.org For instance, a drug screening method using a weak cation exchange (WCX) cartridge for SPE followed by analysis with ultra-high-performance liquid chromatography-triple stage quadrupole mass spectrometry (UHPLC-TSQ MS/MS) has been validated for detecting isopropamide in equine urine. escholarship.org

The mass spectrometer is operated in selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. nih.gov This transition is highly specific to the analyte, minimizing the risk of interference and ensuring reliable quantification. nih.gov The high sensitivity of these hyphenated techniques makes them invaluable for pharmacokinetic studies, where drug concentrations can be extremely low, and for forensic analysis where sample amounts may be limited. researchgate.netmdpi.com

Method Validation and Application in Preclinical Sample Analysis of this compound

Validation is a critical process to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. For this compound, methods are validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijpsr.com

Linearity: HPLC methods for isopropamide demonstrate excellent linearity over a wide concentration range, with correlation coefficients (r²) consistently at 0.999 or higher. researchgate.netijpra.com For example, one method showed linearity from 100-300 µg/mL for isopropamide. researchgate.netresearchgate.net

Accuracy and Precision: Accuracy is determined by recovery studies, with results for isopropamide typically ranging from 100.00% to 100.07%. researchgate.netresearchgate.net Precision is evaluated by measuring the relative standard deviation (RSD) for repeated measurements, which is consistently found to be less than 2%, indicating high precision for the developed methods. researchgate.netresearchgate.net

Sensitivity (LOD and LOQ): The sensitivity of a method is defined by its LOD and LOQ. For HPLC-UV methods, the LOD for isopropamide has been reported as 2.985 µg/mL and the LOQ as 9.950 µg/mL. researchgate.netijpra.com As expected, LC-MS/MS methods offer far greater sensitivity, which is essential for bioanalysis. An LC-MS/MS method for detecting isopropamide in equine urine achieved a limit of detection in the 0.05–1.0 ng/mL range. escholarship.org Another UHPLC-MS/MS method for analysis in hair reported an even lower limit of quantification, in the range of 0.05-0.5 pg/mg. researchgate.net

Application in Preclinical Samples: The successful application of these validated methods in preclinical sample analysis has been demonstrated. An LC-MS/MS method was developed and validated to detect over fifty different basic drugs, including isopropamide iodide, in equine urine following solid-phase extraction. escholarship.org This demonstrates the method's utility in doping control and pharmacokinetic studies in animals. Similarly, a multi-target UHPLC-MS/MS method was developed for the analysis of 116 drugs in human hair, with isopropamide iodide included among the analytes, showcasing its applicability in forensic toxicology and long-term exposure monitoring. researchgate.net The analysis of drugs in plasma samples via LC-MS/MS is also a standard approach for pharmacokinetic studies, requiring robust validation to account for matrix effects. omicsonline.orgnih.gov

| Parameter | Technique | Finding | Matrix | Reference |

|---|---|---|---|---|

| Linearity Range | RP-HPLC | 100 - 300 µg/mL (r² = 1.00) | Pharmaceuticals | researchgate.netresearchgate.net |

| Accuracy (% Recovery) | RP-HPLC | 100.00 - 100.07% | Pharmaceuticals | researchgate.netresearchgate.net |

| Precision (%RSD) | RP-HPLC | < 2% | Pharmaceuticals | researchgate.netresearchgate.net |

| LOD | RP-HPLC | 2.985 µg/mL | Pharmaceuticals | researchgate.netijpra.com |

| LOQ | RP-HPLC | 9.950 µg/mL | Pharmaceuticals | researchgate.netijpra.com |

| LOD | LC-MS/MS | 0.05 - 1.0 ng/mL | Equine Urine | escholarship.org |

| LLOQ | UHPLC-MS/MS | 0.05 - 0.5 pg/mg | Human Hair | researchgate.net |

Mechanistic Studies of Drug Drug Interactions Involving Isopropamide Bromide

Pharmacodynamic Mechanisms of Interaction with Co-administered Cholinergic Modulators

The primary mechanism of action for isopropamide (B1672277) is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. nih.gov This blockade of parasympathetic nerve impulses leads to reduced smooth muscle contraction and acid secretion in the gastrointestinal tract. nih.gov The pharmacodynamic interactions of isopropamide, therefore, are centered on its anticholinergic properties. Co-administration with other drugs that modulate the cholinergic system can lead to either synergistic (additive) or antagonistic effects.

Additive Anticholinergic Effects: When isopropamide is taken with other drugs possessing anticholinergic activity, there is a heightened risk of additive effects. drugbank.com This potentiation can increase the frequency and severity of typical anticholinergic side effects. Classes of drugs known to interact in this manner include first-generation antihistamines, tricyclic antidepressants, some antipsychotics, and other antispasmodics. drugbank.comdrugbank.com For instance, combining isopropamide with drugs like atropine, dicyclomine, or clidinium (B1194167) can lead to an increased risk of adverse effects. drugbank.comdrugbank.com

Antagonistic Effects: Conversely, the therapeutic efficacy of isopropamide can be diminished when co-administered with cholinergic agonists or acetylcholinesterase inhibitors. Cholinergic agonists, such as pilocarpine (B147212) or cevimeline, directly stimulate muscarinic receptors, thereby opposing the blocking action of isopropamide. Acetylcholinesterase inhibitors, like donepezil (B133215) or neostigmine, increase the synaptic concentration of acetylcholine, which can also overcome the competitive antagonism of isopropamide. drugbank.com For example, the therapeutic efficacy of isopropamide can be decreased when used in combination with drugs like donepezil or demecarium. drugbank.com

The following table summarizes key pharmacodynamic interactions between isopropamide and various cholinergic modulators.

| Interacting Drug/Class | Cholinergic Mechanism | Potential Pharmacodynamic Consequence |

| Anticholinergics | ||

| Atropine, Scopolamine | Muscarinic Antagonist | Additive anticholinergic effects, increased risk of side effects. drugbank.comdrugbank.com |

| Dicyclomine, Clidinium | Muscarinic Antagonist | Increased risk of adverse effects due to additive anticholinergic action. drugbank.com |

| Tricyclic Antidepressants (e.g., Amitriptyline, Desipramine) | Muscarinic Antagonist | Potentiated anticholinergic side effects. drugbank.com |

| First-Generation Antihistamines (e.g., Diphenhydramine) | Muscarinic Antagonist | Additive anticholinergic effects. |

| Cholinergic Agonists | ||

| Pilocarpine, Cevimeline | Muscarinic Agonist | Decreased therapeutic efficacy of isopropamide. |

| Acetylcholinesterase Inhibitors | ||

| Donepezil, Neostigmine, Demecarium | Increase Acetylcholine Levels | Decreased therapeutic efficacy of isopropamide. drugbank.com |

Investigation of Pharmacokinetic Interaction Potentials of Isopropamide Bromide (e.g., metabolic enzyme inhibition/induction)

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion (ADME) by another drug. For isopropamide, as a quaternary ammonium (B1175870) compound, its pharmacokinetic profile suggests that interactions are possible, particularly concerning its metabolism.

Quaternary ammonium compounds can be metabolized in the liver by cytochrome P450 (CYP) enzymes. news-medical.net The specific enzymes involved in the biotransformation of a drug are critical determinants of potential DDIs. nih.gov If a drug is metabolized by a specific CYP isozyme, its plasma concentration can be affected by co-administered drugs that either inhibit or induce that enzyme. nih.govnih.gov Enzyme inhibition typically leads to increased plasma levels and a higher risk of toxicity, while enzyme induction can decrease plasma concentrations, potentially reducing therapeutic efficacy. nih.gov

Based on predictive data, this compound exhibits a specific, though limited, profile of interaction with the CYP450 system. drugbank.com It is predicted to be a substrate for CYP3A4, meaning that strong inducers or inhibitors of this enzyme could alter isopropamide's plasma concentrations. drugbank.comfda.gov For example, a strong CYP3A4 inhibitor could increase isopropamide levels, while a strong inducer could decrease them. nih.govfda.gov

Furthermore, isopropamide is predicted to be an inhibitor of CYP2D6. drugbank.com This suggests that isopropamide could increase the plasma concentrations of other drugs that are primarily metabolized by CYP2D6, potentially leading to toxicity of the co-administered drug. drugbank.comnih.gov

The table below outlines the predicted pharmacokinetic interaction potential of this compound with the cytochrome P450 system.

| CYP450 Interaction | Prediction for this compound | Potential Clinical Implication |

| Substrate Activity | ||

| CYP3A4 Substrate | Predicted to be a substrate. drugbank.com | Plasma levels may be altered by CYP3A4 inhibitors or inducers. nih.gov |

| CYP2C9 Substrate | Predicted to be a non-substrate. drugbank.com | Co-administration with CYP2C9 modulators is unlikely to affect isopropamide levels. |

| CYP2D6 Substrate | Predicted to be a non-substrate. drugbank.com | Co-administration with CYP2D6 modulators is unlikely to affect isopropamide levels. |

| Inhibitory Activity | ||

| CYP2D6 Inhibitor | Predicted to be an inhibitor. drugbank.com | May increase plasma concentrations of co-administered CYP2D6 substrates. nih.gov |

| CYP1A2 Inhibitor | Predicted to be a non-inhibitor. drugbank.com | Unlikely to affect the metabolism of CYP1A2 substrates. |

| CYP2C9 Inhibitor | Predicted to be a non-inhibitor. drugbank.com | Unlikely to affect the metabolism of CYP2C9 substrates. |

| CYP2C19 Inhibitor | Predicted to be a non-inhibitor. drugbank.com | Unlikely to affect the metabolism of CYP2C19 substrates. |

| CYP3A4 Inhibitor | Predicted to be a non-inhibitor. drugbank.com | Unlikely to affect the metabolism of CYP3A4 substrates. |

Theoretical Frameworks and Computational Models for Predicting this compound Drug Interactions

In modern pharmacology, the early prediction of drug-drug interactions is a critical component of drug development and safety monitoring, with computational models serving as essential tools. nih.gov These in silico methods can forecast potential DDIs before they are observed in a clinical setting, saving cost and time. acs.org While specific models exclusively for this compound are not detailed in the literature, general theoretical frameworks are applicable.

These predictive models can be broadly categorized:

Machine Learning and Deep Learning Models: These approaches utilize large datasets of known drug interactions, chemical structures, and biological properties to train algorithms that can predict the likelihood of an interaction between new pairs of drugs. nih.govderangedphysiology.com For instance, a model could be trained on the extensive DDI data available in databases like DrugBank to recognize patterns associated with interactions. acs.orgdrugbank.com Some advanced models also incorporate drug-induced gene expression data to better understand the molecular mechanisms behind the predicted interactions. derangedphysiology.com

Network-Based Approaches: These models represent drugs and their interactions as a network of nodes and edges. drugbank.com By analyzing the topology of this network, researchers can infer new or unknown interactions. acs.org This method can identify drugs with similar interaction profiles, suggesting they might share interaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping: These methods correlate a drug's chemical structure with its biological activity. nih.gov For isopropamide, a QSAR model could be built to predict its interaction with CYP enzymes or muscarinic receptors based on its specific molecular features. nih.gov Pharmacophore models identify the essential three-dimensional arrangement of chemical groups responsible for a drug's biological effect, which can then be used to screen for other molecules with similar interaction potential.

These computational frameworks rely on comprehensive databases that contain information on drug targets, metabolic enzymes, and known interactions. nih.govdrugbank.com For a compound like isopropamide, its known anticholinergic activity and predicted CYP enzyme interactions would serve as key inputs for these models to predict a wider range of potential DDIs. drugbank.com

Emerging Research Directions and Future Perspectives for Isopropamide Bromide

Rational Design of Next-Generation Anticholinergic Agents based on the Isopropamide (B1672277) Bromide Scaffold

The chemical structure of isopropamide bromide, with its quaternary ammonium (B1175870) group and diphenylacetamide moiety, presents a valuable scaffold for the rational design of new anticholinergic drugs. The goal of such design efforts is to create next-generation agents with improved properties, such as enhanced receptor subtype selectivity and optimized pharmacokinetic profiles, to maximize therapeutic efficacy while minimizing off-target effects.

Structure-Activity Relationship (SAR) as a Guiding Principle: Understanding the relationship between the molecular structure of isopropamide and its biological activity is fundamental. Key structural features of anticholinergic agents influence their potency and selectivity. bmj.comnih.gov For instance, the nature of the rings connected to the main chain, the type of chemical bond (ester or ether), and the substitutions on the amino group are all critical determinants of activity. bmj.com

Future research will likely involve in-silico modeling and computational chemistry to predict how modifications to the this compound scaffold would affect its binding to different muscarinic receptor subtypes (M1-M5). nih.govresearchgate.net For example, the high degree of conservation in the orthosteric binding site of muscarinic receptors makes achieving subtype selectivity a significant challenge. nih.govnih.gov However, structure-based drug design, which leverages the crystal structures of these receptors, can identify subtle differences that can be exploited. nih.govresearchgate.net By making targeted chemical modifications to the isopropamide scaffold, researchers can aim to develop analogs with a higher affinity for specific receptor subtypes, such as the M3 receptor in the gastrointestinal tract, while having less impact on other subtypes like the M2 receptor in the heart. nih.gov

Table 1: Key Structural Considerations for Designing this compound Analogs

| Structural Feature | General Anticholinergic SAR Insights | Potential Design Strategy for Isopropamide Analogs |

| Ring System (R1, R2) | Two carbocyclic or heterocyclic rings are generally required. bmj.com Unsubstituted phenyl groups can be important for activity. medicilon.com | Explore bioisosteric replacements for the phenyl rings to potentially enhance selectivity or alter physicochemical properties. |

| Connecting Chain | A chain of 2-4 carbons between the ring system and the amino group is optimal, with two carbons often showing maximum potency. bmj.comnih.gov | Modify the length and flexibility of the ethyl chain in isopropamide to fine-tune receptor interaction and duration of action. |

| Ester/Amide Group (X) | An ester or ether linkage is often present and can be essential for effective binding. bmj.comdtu.dk Isopropamide contains an amide group. | Synthesize ester or ether analogs of isopropamide to investigate changes in potency and metabolic stability. |

| Amino Group | Quaternary ammonium compounds, like this compound, possess antagonist properties. The nature of the alkyl groups on the nitrogen affects activity. nih.gov | Vary the isopropyl groups on the quaternary nitrogen to modulate steric hindrance and receptor fit, potentially influencing subtype selectivity. |

| Hydroxyl Group (R4) | A hydroxyl group on the α-carbon can be crucial for central nervous system activity, which is generally avoided in peripherally acting drugs like isopropamide. medicilon.com | Maintain the absence of a hydroxyl group on the α-carbon to limit blood-brain barrier penetration and central side effects. |

This table is generated based on general principles of anticholinergic structure-activity relationships and provides a hypothetical framework for the rational design of this compound analogs.

Application of Omics Technologies in Understanding this compound's Molecular Effects

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to dissect the detailed molecular effects of drugs like this compound. nih.gov These technologies allow for a global analysis of genes, RNA transcripts, proteins, and metabolites within a biological system, providing a comprehensive picture of a drug's impact beyond its primary target. nih.gov

While specific omics studies on this compound are not extensively documented in publicly available literature, the potential applications are significant, particularly in the context of its use in gastrointestinal disorders.

Transcriptomics: This could reveal the full spectrum of gene expression changes in intestinal cells following exposure to this compound. For instance, a study on the related anticholinergic ipratropium (B1672105) bromide showed sex-related differences in the gene expression of M2 and M3 muscarinic receptors in the lungs, which correlated with varied patient responses. ibecbarcelona.eu Similar studies with this compound in gut tissues could identify biomarkers for patient stratification and predict therapeutic response.

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify not only the direct targets of this compound but also the downstream proteins affected by its action. nih.gov This could elucidate the complex signaling pathways involved in its therapeutic effects on gastric motility and secretion.

Metabolomics: This technology can provide a snapshot of the metabolic changes induced by this compound in the gastrointestinal tract. nih.gov By identifying alterations in key metabolites, researchers could gain insights into the drug's mechanism of action and its influence on gut function at a metabolic level.

The integration of these multi-omics datasets can provide a systems biology perspective on this compound's action, moving from a single-target view to a holistic understanding of its physiological effects. austinpublishinggroup.com

Development of Advanced In Vitro Models for Preclinical Evaluation of this compound

Traditional preclinical drug evaluation has heavily relied on animal models, which may not always accurately predict human responses. nih.gov The development of advanced in vitro models that better recapitulate human physiology is a major focus in pharmaceutical research and holds significant promise for the future evaluation of this compound and its next-generation derivatives.

Organ-on-a-Chip (OOC) Technology: These microfluidic devices culture human cells in a 3D microenvironment that mimics the architecture and function of human organs. nih.gov A "gut-on-a-chip" model, for example, could be used to study the absorption, metabolism, and efficacy of this compound in a more physiologically relevant setting than traditional cell cultures. nih.gov These models can incorporate features like peristalsis-like mechanical forces and co-cultures of different intestinal cell types, providing a more accurate prediction of how the drug will behave in the human intestine. nih.govnih.gov

3D Bioprinting and Organoids: Three-dimensional bioprinting allows for the precise fabrication of tissue-like structures, and could be used to create sophisticated intestinal models for drug testing. nih.govnih.gov Human intestinal organoids, which are self-organizing 3D structures derived from stem cells, are another powerful tool. nih.govnih.gov These organoids can replicate many of the structural and functional characteristics of the human gut, including the presence of various differentiated cell types. nih.gov Evaluating this compound in human intestinal organoids could provide valuable data on its effects on epithelial barrier function and cellular responses, offering a more predictive model for clinical outcomes. researchgate.net

Table 2: Comparison of Advanced In Vitro Models for this compound Evaluation

| Model Type | Description | Potential Application for this compound | Key Advantages |

| Gut-on-a-Chip | Microfluidic device with cultured intestinal cells mimicking the gut microenvironment. nih.gov | Studying drug permeability, metabolism, and effects on intestinal barrier function under flow and mechanical strain. nih.gov | High physiological relevance, ability to model complex interactions. nih.gov |

| 3D Bioprinted Intestinal Models | Layer-by-layer deposition of cells and biomaterials to create complex tissue architectures. nih.gov | High-throughput screening of isopropamide analogs for efficacy and toxicity on a structured intestinal model. nih.gov | Precise control over architecture, potential for scalability. nih.gov |

| Human Intestinal Organoids | Self-assembling 3D cell cultures derived from stem cells that mimic the native intestinal epithelium. nih.gov | Assessing the direct effects of isopropamide on various intestinal cell types and their collective function. nih.govnih.gov | Patient-specific models, recapitulation of cellular diversity and function. nih.gov |

This table provides a summary of advanced in vitro models and their potential, rather than documented, applications for this compound, based on the capabilities of these technologies.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for isopropamide bromide?

this compound can be synthesized via α-debromination reactions involving diphenylacetonitrile and ethylene dibromide derivatives, as described in classical organic synthesis literature . Key characterization methods include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-reference synthetic protocols with purity thresholds (>95%) and validate results against established spectral databases.

Q. How can analytical methods be optimized to quantify bromide ion release in this compound studies?

Ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) are recommended for detecting bromide ions, with detection limits as low as 0.10 mg/L . Calibration curves should account for matrix effects (e.g., biological fluids or environmental samples). Method validation must include spike-recovery tests (85–115% recovery) and inter-laboratory reproducibility checks to address discrepancies caused by historical methodological shifts .

Q. What in vitro models are suitable for studying this compound’s anticholinergic activity?

this compound, a quaternary ammonium anticholinergic, can be evaluated using isolated tissue assays (e.g., guinea pig ileum) to measure muscarinic receptor antagonism. Dose-response curves should compare its potency (IC₅₀) to reference agents like propantheline, with statistical analysis of pA₂ values to assess competitive inhibition .

Advanced Research Questions

Q. How can experimental designs address contradictions in bromide concentration data across studies?

Discrepancies in bromide levels (e.g., 26% detection rates in groundwater studies ) may arise from analytical sensitivity or sample preparation. Researchers should:

- Standardize pre-treatment protocols (e.g., filtration, acidification).

- Perform longitudinal studies to track temporal variability.

- Use multivariate analysis to correlate bromide levels with environmental covariates (pH, salinity).

Q. What strategies resolve conflicting results in this compound’s synergistic effects with other anticholinergics?

Combinatorial studies require factorial design to test additive/synergistic interactions (e.g., isopropamide with glycopyrronium bromide ). Use Bliss independence or Chou-Talalay models to quantify synergy scores. Include isobolographic analysis to validate dose-reduction indices, ensuring statistical power (n ≥ 6 replicates) to mitigate false positives .

Q. How can computational modeling predict this compound’s stability under varying environmental conditions?

Density functional theory (DFT) simulations can model degradation pathways (e.g., hydrolysis, photolysis). Validate predictions with accelerated stability testing (40°C/75% RH for 6 months) and HPLC-MS to identify degradation products. Report degradation kinetics (e.g., Arrhenius plots) and half-life estimates in peer-reviewed formats .

Q. What ethical considerations apply to in vivo studies of this compound?

For animal or human trials, adhere to Institutional Review Board (IRB) protocols:

- Justify sample sizes via power analysis.

- Disclose conflicts of interest (e.g., funding sources).

- Include data anonymization for human participants .

Methodological Guidance

Q. How to design a robust literature review for this compound research?

- Use databases like PubMed, SciFinder, and Reaxys, filtering for primary sources (1990–2025).

- Apply PRISMA guidelines for systematic reviews, excluding non-peer-reviewed platforms (e.g., ) .

- Map knowledge gaps (e.g., long-term ecotoxicology data) using citation network tools like VOSviewer.

Q. What statistical approaches are critical for interpreting contradictory data in anticholinergic research?

Q. How to structure a research proposal on this compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.